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molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9

5-(Trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B157043
M. Wt: 172.11 g/mol
InChI Key: WDSCJULUXJSJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

To an ice-cooled solution of 5-(trifluoromethyl)pyridin-2-ol (10.24 g, 62.8 mmol) in anhydrous dichloromethane (200 ml) was added triethylamine (9.63 ml, 69 mmol), followed by dropwise addition of trifluoromethanesulfonic anhydride (12.68 ml, 75.4 mmol). The resulting mixture was stirred at room temperature for 2 hours. The mixture was washed with water (500 ml) and the aqueous layer extracted with dichloromethane (2×100 ml). The combined organic layers were washed with water (2×300 ml), brine (150 ml), then dried over Na2SO4, filtered through a 1 inch plug of silica gel and evaporated. The residue was dissolved in anhydrous N,N-dimethylformamide (150 ml) and zinc cyanide (3.98 g, 33.9 mmol) was added followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3.56 g, 3.09 mmol). The mixture was degassed and heated at 80° C. overnight. The cooled reaction mixture was diluted with water (600 ml) and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×250 ml), brine (150 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with a gradient rising from neat iso-hexanes to 10% Et2O in iso-hexanes to give the title compound (8 g, 75%) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
12.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
zinc cyanide
Quantity
3.98 g
Type
catalyst
Reaction Step Five
Quantity
3.56 g
Type
catalyst
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](O)=[N:7][CH:8]=1.[CH2:12]([N:14](CC)CC)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>ClCCl.O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:12]([C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:11])([F:10])[F:1])=[CH:8][N:7]=1)#[N:14] |f:5.6.7,^1:46,48,67,86|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.24 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12.68 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Five
Name
zinc cyanide
Quantity
3.98 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Six
Name
Quantity
3.56 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×300 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a 1 inch plug of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous N,N-dimethylformamide (150 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×250 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with a gradient

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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